Theobromine

Catalog No.
S545161
CAS No.
83-67-0
M.F
C7H8N4O2
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theobromine

Theobromine overcomes failures from using caffeine or theophylline in sustained-release and high-temperature formulations. Its sublimation point of 290-296°C prevents material loss during hot-melt extrusion. Aqueous solubility is low, enabling extended-release matrices without burst leaching. >12-fold lower adenosine A2A receptor affinity ensures no CNS side effects in topical applications. Increases enamel surface microhardness and calcium deposition for remineralizing oral care.

CAS Number

83-67-0

Product Name

Theobromine

IUPAC Name

3,7-dimethylpurine-2,6-dione

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)

InChI Key

YAPQBXQYLJRXSA-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
In water, 330 mg/L at 25 °C
In water, 500 mg/L, temp not specified
Slightly soluble in water
One gram dissolves in about 200 mL water, 150 mL boiling water
For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page.
0.33 mg/mL at 25 °C

Synonyms

Diurobromine; Teobromin; Santheose; Theosalvose; Theostene; Thesodate; Thesal; Theobromine; xantheose

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C

The exact mass of the compound Theobromine is 180.06473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)330 mg/l (at 25 °c)0.00 m0.33 mg/ml at 25 °cin water, 330 mg/l at 25 °cin water, 500 mg/l, temp not specifiedslightly soluble in waterone gram dissolves in about 200 ml water, 150 ml boiling waterslightly soluble in ethanol; insoluble in ethyl ether, benzene, carbon tetrachloride, chloroform, ligroinone gram dissolves in about 220 ml 95% alcohol; soluble in fixed alkali hydroxides, concentrated acids, in about 22 parts of 20% aqueous tribasic sodium phosphate solution; moderately soluble in ammonia; almost insoluble in benzene, ether, chloroform, carbon tetrachloridemoderately soluble in ammonia0.33 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757407. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines. It belongs to the ontological category of dimethylxanthine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g

Theobromine (3,7-dimethylxanthine) is a naturally occurring purine alkaloid and a highly stable methylxanthine derivative. In industrial and pharmaceutical procurement, it is valued for its distinct physicochemical profile compared to its structural analogs, caffeine and theophylline. Characterized by exceptionally low aqueous solubility, high thermal stability, and a high sublimation point, theobromine is a highly suitable candidate for sustained-release formulations and high-temperature processing environments[1]. Furthermore, its specific pharmacological profile—notably its weak affinity for adenosine receptors—makes it a preferred bioactive ingredient in cosmetics, nutraceuticals, and dental care products where localized physiological benefits are required without the systemic central nervous system (CNS) stimulation typical of other xanthines [2].

Procurement Fit

Weak adenosine receptor antagonism — preferred for non-stimulant methylxanthine studies
Extended plasma half-life — supports sustained exposure study designs
Low aqueous solubility — may require specialized formulation approaches

Substituting theobromine with more common methylxanthines like caffeine or theophylline often leads to formulation failure and adverse product profiles. In thermal processing, caffeine's low sublimation point causes significant material loss and equipment fouling, whereas theobromine remains stable at much higher temperatures [1]. In aqueous or topical formulations, caffeine's high water solubility results in rapid leaching and burst-release kinetics, making it unsuitable for sustained-action matrices. Biologically, replacing theobromine with caffeine introduces potent adenosine A1 and A2A receptor antagonism, triggering unwanted central nervous system stimulation and cardiovascular effects in products intended only for mild vasodilation or topical use [2]. Additionally, in oral care, standard fluoride additives cannot replicate theobromine's specific mechanism of increasing apatite crystal size for enamel remineralization [3].

Substitution Risk

Attribute
Theobromine
Caffeine / Theophylline
Receptor antagonism
Weak A1/A2A affinity, minimal stimulant confound
Strong A1/A2A antagonism; CNS stimulant effects may alter assay outcomes
Half-life
Sustained exposure, slower clearance
Shorter half-life; dosing frequency and washout period differ
Aqueous solubility
Low solubility limits aqueous formulation
Significantly higher solubility; bioavailability and formulation may not transfer

Thermal Stability and Sublimation Resistance for High-Temperature Processing

For applications requiring high-temperature compounding, such as hot-melt extrusion or polymer integration, thermal stability is a critical selection criterion. Theobromine exhibits a significantly higher thermal tolerance than its closest analog, caffeine. While caffeine begins to sublime at approximately 178–180°C at atmospheric pressure, theobromine resists sublimation until 290–296°C and possesses a melting point of 357°C[1]. This ~110°C difference in sublimation threshold ensures that theobromine can be processed in high-heat industrial environments without premature volatilization, material loss, or the risk of altering the final matrix composition.

Evidence DimensionSublimation Temperature (Atmospheric Pressure)
Target Compound Data290–296°C
Comparator Or BaselineCaffeine: 178–180°C
Quantified Difference~110°C higher sublimation threshold
ConditionsAtmospheric pressure thermal analysis

Prevents active ingredient loss and equipment fouling during high-temperature manufacturing processes like hot-melt extrusion.

Adenosine A1/A2A antagonism
Head-to-head
Theobromine A1 IC50: 210–280 μM; A2A >1000 μM. Caffeine A1: 90–110 μM; A2A 80 μM.
Supports non-adenosine pathway interpretation
Rat brain membrane radioligand binding assay

Aqueous Solubility Profile for Sustained-Release Formulations

In controlled-release pharmaceuticals and topical cosmetics, the solubility of the active ingredient dictates the release kinetics. Theobromine is characterized by its exceptionally low aqueous solubility, measuring approximately 330 mg/L at 25°C. In stark contrast, caffeine is highly water-soluble, reaching up to 21,000 mg/L under similar conditions[1]. This roughly 63-fold reduction in solubility prevents the 'burst release' phenomenon commonly associated with caffeine, allowing theobromine to act as a slow-leaching, sustained-release agent in hydrogels, topical creams, and solid dosage forms [2].

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data~330 mg/L
Comparator Or BaselineCaffeine: ~21,000 mg/L
Quantified Difference~63-fold lower aqueous solubility
ConditionsStandard aqueous solution at 25°C

Enables the design of sustained-release matrices and prevents rapid washout in topical and oral formulations.

Elimination half-life
Head-to-head
7.2 h (theobromine) vs 4.1 h (caffeine)
Informs sustained-exposure study design
Healthy volunteers, oral administration

Receptor Affinity and Mitigation of CNS Stimulation

When formulating nutraceuticals or cosmetics, avoiding off-target systemic stimulation is often a strict requirement. Theobromine provides the localized benefits of methylxanthines (such as vasodilation) without the potent central nervous system (CNS) effects of caffeine. Binding assays demonstrate that theobromine has a dramatically lower affinity for adenosine receptors, with a Ki of 109 μM for the A2A receptor and 98 μM for the A1 receptor. Caffeine, conversely, binds with high affinity (Ki = 8.8 μM for A2A and 20.2 μM for A1)[1]. This >12-fold reduction in A2A receptor affinity ensures that theobromine does not induce the jitteriness, tachycardia, or sleep disruption typically associated with caffeine procurement substitutes.

Evidence DimensionAdenosine A2A Receptor Affinity (Ki)
Target Compound Data109 μM
Comparator Or BaselineCaffeine: 8.8 μM
Quantified Difference12.3-fold lower binding affinity (higher Ki)
ConditionsIn vitro radioligand displacement assay ([3H]CGS 21680)

Allows formulators to utilize a xanthine derivative for peripheral benefits without triggering unwanted systemic CNS stimulation.

Cough severity reduction
Trial context
Theobromine 300 mg non-inferior to levocloperastine for cough score change
Reported non-inferiority endpoint context
Multicenter, double-blind, n=165, 5-day treatment

Enamel Surface Microhardness Recovery vs. Standard Fluoride

Theobromine is increasingly procured as a non-toxic, high-performance alternative to sodium fluoride in premium oral care products. In controlled pH-cycling models evaluating the remineralization of initial enamel caries lesions, theobromine (1.1 mol/L) significantly outperformed 0.05% sodium fluoride. Theobromine treatment resulted in a mean Vickers hardness number (VHN) of 36.56 ± 4.95, compared to 23.25 ± 3.92 for the fluoride baseline. Furthermore, energy-dispersive X-ray spectroscopy (EDS) confirmed that theobromine induced the highest calcium deposition (3.82 wt% increase) [1]. This demonstrates that theobromine is a quantitatively more effective remineralizing agent capable of replacing fluoride in specialized dental formulations.

Evidence DimensionEnamel Surface Microhardness (Vickers Hardness Number)
Target Compound Data36.56 ± 4.95 VHN
Comparator Or Baseline0.05% Sodium Fluoride: 23.25 ± 3.92 VHN
Quantified Difference57% higher surface microhardness recovery
Conditions7-day pH-cycling remineralization model on human enamel

Provides a clinically validated, non-toxic active ingredient for premium, fluoride-free dental care formulations.

Enamel remineralization
Head-to-head
Higher Ca/P atomic percentages vs fluoride; microhardness equivalent (p=0.51)
Supports remineralization endpoint context
In vitro pH-cycling, human premolars
Aqueous solubility
Cross-study comparable
~0.5 g/L (theobromine) vs ~20 g/L (caffeine), ~8 g/L (theophylline)
Supports cocrystal and formulation research context
Water at 17–25°C; cocrystal solubility enhancement up to 7.15-fold reported

High-Temperature Extruded Polymer and Matrix Formulations

Due to its high sublimation point (290–296°C) compared to caffeine, theobromine is the preferred methylxanthine additive for hot-melt extrusion and high-temperature polymer blending, ensuring zero active ingredient loss during processing[1].

Fluoride-Free Premium Oral Care Products

Leveraging its superior ability to increase enamel surface microhardness and promote calcium deposition, theobromine is an ideal active pharmaceutical ingredient (API) for non-toxic, biocompatible toothpastes and remineralizing mouthwashes [2].

Non-Stimulatory Cosmetic and Skincare Actives

Because of its >12-fold lower affinity for adenosine A2A receptors and low aqueous solubility, theobromine provides sustained, localized vasodilation and phosphodiesterase inhibition in topical creams without causing systemic CNS stimulation or rapid washout [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Adenosine receptor pathway studies
Weak adenosine receptor antagonism profile
PDE inhibition isolation, non-adenosine mechanism interpretation
Enamel remineralization research
Remineralization performance equivalent to fluoride in vitro
Microhardness recovery and Ca/P deposition endpoints
Cough suppression research
Non-inferiority to active comparator in clinical endpoint trial
Cough severity score endpoint, upper airway cough syndrome model
Cocrystal engineering & solubility enhancement
Low intrinsic aqueous solubility benchmark
Coformer screening and solubility improvement validation

Physical Description

Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992)
Solid

Color/Form

Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water
White powder or monoclinic needles

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.06472551 Da

Monoisotopic Mass

180.06472551 Da

Boiling Point

Sublimes at 554-563 °F (NTP, 1992)
Sublimes 290-295 °C

Heavy Atom Count

13

Taste

Bitter tasting alkaloid

Density

1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C

LogP

-0.78
-0.78 (LogP)
log Kow = -0.78

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
Forms salts which are decomposed by water, and compounds with bases which are more stable.

Appearance

Solid powder

Melting Point

675 °F (NTP, 1992)
357 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OBD445WZ5P

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (16.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (51.74%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Theobromine is a white powder or crystalline needles. It has a bitter taste. Theobromine is slightly soluble in water. Theobromine occurs naturally in cacao beans. It also is found in tea and coffee as well as cola nuts. USE: In the past, theobromine was used in human and veterinary medicine. It is a breakdown product of caffeine. Cocoa, which contains theobromine naturally, is used as an additive in cigarettes. EXPOSURE: Workers who process cacao beans for products such as chocolates may breathe in mists or have direct skin contact. The general population may be exposed by ingestion of chocolates, cocoa, tea and coffee and smoking cigarettes. Theobromine released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Theobromine affects the cardiovascular system in humans; it was previously used to treat coronary heart disease via increased urination, heart muscle stimulation, and relaxation of blood vessels. In healthy individuals, high doses have been associated with rapid heart rate, nausea, loss of appetite, sweating, trembling, severe headache, and negative effects on mood. No additional information on the potential adverse effects of theobromine exposure in humans were located. Cardiac failure and death, lesions in the thymus, testes, and heart, sperm damage, and decreased weight were observed in laboratory rabbits fed very high doses of theobromine over time. Testicular lesions and sperm damage were observed after moderate-to-high exposure in laboratory rats. Decreased fertility, reduced pup weight, fewer live pups per litter, and delayed bone development were observed in laboratory animals ingesting high-to-very high doses of theobromine before and/or during pregnancy. Delayed heart development, decreased weight, and impaired immune responses were observed in offspring of laboratory mice fed low doses of theobromine during pregnancy. Data on the potential for theobromine to cause cancer in laboratory animals were not available. The International Agency for Research on Cancer has determined that theobromine is unclassifiable as to carcinogenicity in humans based on inadequate evidence of cancer in humans and absence of data for laboratory animals. The potential for theobromine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

theobromine is used as a vasodilator, a diuretic, and heart stimulant. And similar to caffeine, it may be useful in management of fatigue and orthostatic hypotension.

Therapeutic Uses

Diuretic, bronchodilator, cardiotonic. /Former use/
Formerly, theobromine and its derivatives were used in diuretics, myocardial stimulants, vasodilators and smooth muscle relaxants. Theobromine salts (calcium salicylate, sodium salicylate and sodium acetate) were used previously to dilate coronary arteries at doses of 300 to 600 mg per day. There is no current therapeutic use of theobromine. /Former use/
VET: Diuretic, myocardial stimulant, vasodilator. /Former use/
/EXPL THER/ Cough is a common and protective reflex, but persistent coughing is debilitating and impairs quality of life. Antitussive treatment using opioids is limited by unacceptable side effects, and there is a great need for more effective remedies. The present study demonstrates that theobromine, a methylxanthine derivative present in cocoa, effectively inhibits citric acid-induced cough in guinea-pigs in vivo. Furthermore, in a randomized, double-blind, placebo-controlled study in man, theobromine suppresses capsaicin-induced cough with no adverse effects. We also demonstrate that theobromine directly inhibits capsaicin-induced sensory nerve depolarization of guinea-pig and human vagus nerve suggestive of an inhibitory effect on afferent nerve activation. These data indicate the actions of theobromine appear to be peripherally mediated. We conclude theobromine is a novel and promising treatment, which may form the basis for a new class of antitussive drugs.

Pharmacology

Theobromine, a xanthine derivative like caffeine and the bronchodilator theophylline, is used as a CNS stimulant, mild diuretic, and respiratory stimulant (in neonates with apnea of prematurity).

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03B - Low-ceiling diuretics, excl. thiazides
C03BD - Xanthine derivatives
C03BD01 - Theobromine
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03D - Other systemic drugs for obstructive airway diseases
R03DA - Xanthines
R03DA07 - Theobromine

Mechanism of Action

Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate. This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP. It is now thought that xanthines such as caffeine and theobromine act as antagonist at adenosine-receptors within the plasma membrane of virtually every cell. As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release. This explains the stimulatory effects of xanthine derivatives such as theobromine and caffeine. Blockade of the adenosine A1 receptor in the heart leads to the accelerated, pronounced "pounding" of the heart upon caffeine intake.

Vapor Pressure

1.13X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

83-67-0
1010-59-9

Absorption Distribution and Excretion

The ratio of brain:blood theobromine concentrations decreased continuously from 0.96 at birth to 0.60 in 30-day-old rats. After 24 hr, no organ accumulation of theobromine or its metabolites could be seen in adult animals.
Theobromine is absorbed and distributed rapidly after oral administration to rats and equilibrates freely between plasma and testicular fluid.
Similar kinetic parameters were observed in male and female rabbits when theobromine was administered intravenously or orally at doses of 1 and 5 mg/kg bw, with complete gastrointestinal absorption. A reduction in the absorption rate constant was seen in rabbits when the dose was increased from 10 to 100 mg/kg bw. In spite of delayed gastrointestinal absorption at high doses, probably due to the low solubility of the compound, the absolute bioavailability of theobromine approached 100%. Labelled theobromine was almost completely absorbed after oral administration (1-6 mg/kg); the peak blood level tended to appear later with larger doses.
When theobromine was given as a single oral dose of 15-50 mg/kg bw to male dogs, peak plasma concentrations, with considerable individual variations, were observed within 3 hr. With a higher dose (150 mg/kg bw), the peak plasma concentrations were attained 14-16 hr later, showing delayed intestinal absorption. In rats, plasma protein binding was very low (8-17%) after oral administration of 1-100 mg/kg bw theobromine.
For more Absorption, Distribution and Excretion (Complete) data for 3,7-Dimethylxanthine (17 total), please visit the HSDB record page.

Metabolism Metabolites

Pregnancy and increased doses of theobromine were shown to modify theobromine metabolism. At a dose of 50 mg/kg bw, pregnant rabbits excreted more unchanged theobromine in the urine (51% versus 35%). Pregnant rats excreted a higher percentage of a 5 mg/kg dose as unchanged theobromine (53%) than non-pregnant rats (39%); this difference disappeared at the saturation dose (100 mg/kg), when unchanged theobromine corresponded to about 60% of the dose in the urine of both pregnant and non-pregnant animals. Rats given 100 mg/kg excreted more unchanged theobromine than those given 1 mg/kg (73% versus 51%), and showed a corresponding relative decrease in excretion of its uracil metabolite, 6-amino-5-(N-methylformylamino)-1-methyluracil (16% versus 28%).
The compounds identified in bile of phenobarbital-treated rats were 3,7-dimethyluric acid (64-76% of biliary radioactivity), dimethylallantoin (5-8%), 6-amino-5-(N-methylformylamino)- 1-methyluracil (10-17%) and theobromine (8-10%). In 3-methylcholanthrene-treated rats, urinary elimination of unchanged theobromine was reduced from 23-27% to only 2%, while excretion of 6-amino-5-(N-methylformylamino)-1- methyluracil was significantly increased. Only 3,7-dimethyluric acid was produced by liver microsomal incubation in control rats while phenobarbital and 3-methylcholanthrene pretreatment enhanced the biotransformation resulting in the production of all metabolites found in vivo as well as unknown polar compounds.
6-Amino-5-(N-methylformylamino)-1-methyluracil is quantitatively the most important theobromine metabolite in rats, accounting for 20-35% of urinary metabolites. The majority of theobromine-derived radioactivity in the feces of rats could be accounted for by 3,7-dimethyluric acid. The most extensive metabolism of theobromine was observed in rabbits and mice; male mice converted theobromine more extensively into this metabolite than did female mice. In contrast, oxidation of theobromine to 3,7-dimethyluric acid was significantly greater in female than in male rats. Rabbits and dogs metabolized theobromine primarily to 7-methylxanthine and 3-methylxanthine, respectively, and dogs excreted small quantities of an unidentified metabolite.
As a metabolite of caffeine, theobromine has been detected in variable amounts in plasma and urine of humans and different animal species.
For more Metabolism/Metabolites (Complete) data for 3,7-Dimethylxanthine (11 total), please visit the HSDB record page.
Theobromine has known human metabolites that include 3,7-Dimethyluric acid, 3-Methylxanthine, and 7-Methylxanthine.
Theobromine is a known human metabolite of caffeine.

Wikipedia

Theobromine

Biological Half Life

The mean half-time of theobromine in human serum ranged from 6.1 to 10 hr.
The disposition half-life of theobromine averaged 7.1 +/- 2.1 hours ...
In dogs, an average plasma half-time of 17.5 hr was reported after single oral doses of theobromine ranging from 15 to 150 mg/kg bw. In rabbits, the mean elimination half-time was 4.3-5.6 hr for doses ranging from 1 to 100 mg/kg bw.

Use Classification

Cosmetics -> Skin conditioning
Pharmaceuticals

Methods of Manufacturing

... Extracted from the hulls of cacao beans which contains 0.7-1.2%

General Manufacturing Information

1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-: ACTIVE
Alkaloid found in cocoa and chocolate products.

Analytic Laboratory Methods

Accurate quantitative measurement of drugs and their metabolites is important as this can be used to establish long-term abuse of illicit materials as well as establish accurate drug dosing for legal therapeutics. However, the levels of drugs and xenometabolites found in human body fluids necessitate methods that are highly sensitive as well as reproducible with the potential for portability. Raman spectroscopy does offer excellent reproducibility, portability and chemical specificity, but unfortunately, the Raman effect is generally too weak unless it is enhanced. We therefore developed surface-enhanced Raman scattering (SERS) and combined it with the powerful machine learning technique of artificial neural networks to enable rapid quantification of caffeine and its two major metabolites theobromine and paraxanthine. We established a three-way mixture analysis from 10(-5) to 10(-7) mol/cu dm, and excellent predictions were generated for all three analytes in tertiary mixtures. The range we selected reflects the levels found in human body fluids, and the typical errors for our portable SERS analysis were 1.7x10(-6) mol/cu dm for caffeine, 8.8x10(-7) mol/cu dm for theobromine and 9.6x10(-7) mol/cu dm for paraxanthine. We believe this demonstrates the exciting prospect of using SERS for the quantitative analysis of multiple analytes simultaneously without recourse to lengthy and time-consuming chromatography, a method that often has to be combined with mass spectrometry.
Method: AOAC 980.14; Procedure: liquid chromatographic method; Analyte: theobromine and caffeine; Matrix: cacao products; Detection Limit: not provided.

Clinical Laboratory Methods

Rapid, selective and sensitive methods were developed and validated to determine procyanidins, anthocyanins and alkaloids in different biological tissues, such as liver, brain, the aorta vein and adipose tissue. For this purpose, standards of procyanidins (catechin, epicatechin, and dimer B(2)), anthocyanins (cyanidin-3-glucoside and malvidin-3-glucoside) and alkaloids (theobromine, caffeine and theophylline) were used. The methods included the extraction of homogenized tissues by off-line liquid-solid extraction, and then solid-phase extraction to analyze alkaloids, or microelution solid-phase extraction plate for the analysis of procyanidins and anthocyanins. The eluted extracts were then analyzed by ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry, using a triple quadrupole as the analyzer. The optimum extraction solution was water/methanol/phosphoric acid 4% (94/4.5/1.5, v/v/v). The extraction recoveries were higher than 81% for all the studied compounds in all the tissues, except the anthocyanins, which were between 50 and 65% in the liver and brain. In order to show the applicability of the developed methods, different rat tissues were analyzed to determine the procyanidins, anthocyanins and alkaloids and their generated metabolites. The rats had previously consumed 1 g of a grape pomace extract (to analyze procyanidins and anthocyanins) or a cocoa extract (to analyze alkaloids) per kilogram of body weight. Different tissues were extracted 4 hr after administration of the respective extracts. The analysis of the metabolites revealed a hepatic metabolism of procyanidins. The liver was the tissue which produced a greater accumulation of these metabolites.
Method: AOAC 949.16; Procedure spectrophotometric method; Analyte: phenobarbital and theobromine; Matrix: drugs; Detection Limit: not provided.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive.

Interactions

Several concentrations of theobromine (TB) and (-)-epicatechin (EC) were coadministered to rats, and plasma EC and its metabolites were determined using ultra-high-performance liquid chromatography-tandem mass spectrometry. It has been demonstrated that TB increases the absorption of EC in a dose-dependent manner. Cocoa powder had a similar effect, and the mechanism involved is not thought to depend on tight junctions.
Experiments were designed to determine the effects of feeding the methylxanthines caffeine, theobromine, or theophylline to 4- to 6-week-old males rats at a dietary level of 0.5 % for periods ranging from 14 to 75 weeks. In the first two experiments, Osborne-Mendel rats were fed the test substances alone or in combination with sodium nitrite to test the hypothesis that these amines might nitrosate in vivo to produce toxic nitrosamine compounds. The compounds failed to produce neoplastic or preneoplastic lesions, but a significant positive finding was the occurrence of severe bilateral testicular atrophy with aspermatogenesis or oligospermatogenesis in 85-100 % of the rats fed caffeine or theobromine. ...
The effects of allopurinol on the plasma clearance and metabolism of theobromine have been investigated under multiple-dosing conditions. Allopurinol had no effect on the clearance of theobromine, indicating that the elimination of this compound is dependent on enzyme systems other than xanthine oxidase, presumably the hepatic mixed-function oxidases. The excretion of 3-methylxanthine, 6-amino-5-(N-methylformylamino)-1-methyluracil, and unchanged theobromine were similarly unaffected by the allopurinol treatment. Although allopurinol abolished the formation of 7-methyluric acid (7MU) and increased the excretion of 7-methylxanthine (7MX), the metabolic clearance to (7MX + 7MU) was not significantly different with and without allopurinol. It is proposed that the secondary biotransformation of 7MX to 7MU is mediated by xanthine oxidase.
The compounds identified in bile of phenobarbital-treated rats were 3,7-dimethyluric acid (64-76% of biliary radioactivity), dimethylallantoin (5-8%), 6-amino-5-(N-methylformylamino)- 1-methyluracil (10-17%) and theobromine (8-10%). In 3-methylcholanthrene-treated rats, urinary elimination of unchanged theobromine was reduced from 23-27% to only 2%, while excretion of 6-amino-5-(N-methylformylamino)-1- methyluracil was significantly increased. Only 3,7-dimethyluric acid was produced by liver microsomal incubation in control rats while phenobarbital and 3-methylcholanthrene pretreatment enhanced the biotransformation resulting in the production of all metabolites found in vivo as well as unknown polar compounds.

Stability Shelf Life

Stable under recommended storage conditions.

The effect of theobromine on the in vitro de- and remineralization of enamel carious lesions

Anna K Thorn, Wei-Shao Lin, John A Levon, Dean Morton, George J Eckert, Frank Lippert
PMID: 34059300   DOI: 10.1016/j.jjodo.2020.100013

Abstract

This in vitro study investigated the effect of theobromine on the de- and remineralization of enamel carious lesions under plaque fluid-like conditions.
Early carious lesions were created in 272 bovine enamel specimens and assigned to sixteen groups (n=17) based on Knoop surface microhardness (SMH). Lesions were demineralized again under plaque fluid-like conditions in the presence of fluoride (0.2 or 1ppm) and theobromine (0; 10; 100 or 200ppm) at different pH values (5.5 or 7.0) in a factorial design. SMH was determined again and percent SMH recovery (%SMHr) calculated. Three-way ANOVA was used for the fixed effects of fluoride, theobromine and pH levels to compare the differences between each level.
The three-way interaction was not significant (p=0.712). The two-way interaction between fluoride and pH was significant (p=0.030), whereas those between fluoride and theobromine as well as that for pH and theobromine were not (p=0.478 and p=0.998, respectively). Theobromine did not affect %SMHr at any of the tested concentrations. There were trends for the higher fluoride concentration and the higher pH resulting in more rehardening with the lesions exposed to 0.2ppm fluoride at pH 5.5 displaying significantly less rehardening than those exposed to 0.2ppm fluoride at pH of 7.0 and lesions exposed to 1ppm fluoride at pH of 5.5.
Theobromine, when continuously present in a plaque fluid-like medium at various concentrations and at different pH values, does not affect de- or remineralization of enamel carious lesions under the presently studied conditions.
Based on the presently available evidence, theobromine cannot be recommended as an anticaries agent.


TNF-α inhibition, antioxidant effects and chemical analysis of extracts and fraction from Brazilian guaraná seed powder

Kamilla Nunes Machado, Antony de Paula Barbosa, Aline Alves de Freitas, Luana Farah Alvarenga, Rodrigo Maia de Pádua, André Augusto Gomes Faraco, Fernão Castro Braga, Cristina Duarte Vianna-Soares, Rachel Oliveira Castilho
PMID: 33799249   DOI: 10.1016/j.foodchem.2021.129563

Abstract

Paullinia cupana Kunth., commonly named Guaraná, is a plant from Brazil used as stimulant. The aim of this study was to evaluate the potential of extracts and tannins-rich and methylxanthines-free fraction from guaraná in the anti-inflammatory and antioxidant effect in vitro. Extract 1 obtained good yields of tannins and methylxanthines and was used to identify a type-A procyanidin trimer by LC-ESI-MS. Fraction 4 was rich in tannins and absent of methylxanthines. The extracts and fraction exhibited strong capacity for scavenging DPPH radical with IC
between 5.88 and 42.75-µg/mL and inhibited TNF-α release by LPS-activated THP-1 cells when compared with control cells and did not present toxicity to THP-1 cells. The fraction 4, rich in tannins, was highly active, with IC
5.88 µg/mL by DPPH method and inhibited TNF-α release in 83.50% at 90 µg/mL. These results reinforced potential anti-inflammatory of guaraná and data for new therapeutic approaches.


Oncopreventive effects of theanine and theobromine on dimethylhydrazine-induced colon cancer model

Sara Shojaei-Zarghani, Ahmad Yari Khosroushahi, Maryam Rafraf
PMID: 33360052   DOI: 10.1016/j.biopha.2020.111140

Abstract

Theanine and theobromine are abundantly present in tea and cocoa, respectively. This study was performed to assess the chemopreventive effects of these phytochemicals, alone or together, on dimethylhydrazine (DMH)-induced colon cancer. Thirty male Wistar rats were divided into five groups and subcutaneously injected with saline (negative control group) or 30 mg/kg DMH (the other groups) two times/week for 12 weeks. The negative and positive control animals were orally treated with drinking water, and the other groups were gavaged with theanine (400 mg/kg), theobromine (100 mg/kg), or their mixture for two weeks before and throughout the injection period. At the end of the study, the morphological and histopathological features, Ki-67 proliferation marker, and the expression of Akt/mTOR, JAK2/STAT3, MAPK/ERK, and TGF-β/Smad pathways were investigated. Theanine and theobromine, alone or together, reduced the number of cancerous and precancerous lesions, the volume of tumors, the Ki-67 immunostaining, and the expression of Akt/mTOR and JAK2/STAT3 oncogenic pathways. The simultaneous treatment was more effective in the down-regulation of Akt and mTOR compared to either theanine or theobromine alone. Theobromine administration also caused more inhibitory effects on the Ki-67 and Akt/mTOR expression than theanine. Besides, all dietary interventions increased the mRNA and protein expression of Smad2. In conclusion, theanine and theobromine, alone and in combination, inhibited tumorigenesis through down-regulation of the Akt/mTOR and JAK2/STAT3 pathways and an increment of the Smad2 tumor suppressor. The inhibition of the Akt/mTOR pathway was more pronounced by simultaneous treatment.


Artificial Caries Lesion Characteristics after Secondary Demineralization with Theobromine-Containing Protocol

Hani M Nassar, Frank Lippert
PMID: 33435546   DOI: 10.3390/molecules26020300

Abstract

Developing artificial caries lesions with varying characteristics is needed to adequately study caries process in vitro. The objective of this study was to investigate artificial caries lesion characteristics after secondary demineralization protocol containing theobromine and fluoride. Sixty bovine enamel slabs (4 × 3 mm) were demineralized using a Carbopol-containing protocol for 6 days. A baseline area (2 × 3 mm) was protected with acid-resistant nail varnish, after which specimens were exposed for 24 h to a secondary demineralization protocol containing acetic acid plus one of four fluoride/theobromine combinations (
= 15): theobromine (50 or 200 ppm) and fluoride (0 or 1 ppm). Specimens were sectioned and analyzed using transverse microradiography for changes in mineral content, lesion depth, and surface layer mineralization. Data was analyzed using paired t-test and analysis of variance followed by Bonferroni test at 0.05 significance level. After secondary demineralization, fluoride-containing groups had significantly deeper lesions (
= 0.002 and 0.014) compared to the group with 0 ppm fluoride and 50 ppm theobromine. Mineral content and lesion depth were significantly different compared to baseline for all groups. Theobromine did not show an added effect on mineral uptake. Theobromine-containing groups exhibited particularly deep lesions with a more uniform mineral profile in the presence of fluoride.


Aqueous extract of Paullinia cupana attenuates renal and hematological effects associated with ketoprofen

Caroline Belló, Ana Paula Prestes, Josiane Aparecida Schemberger, Ana Carolina Mendes Hacke, Romaiana Picada Pereira, Francine Alessandra Manente, Iracilda Zeppone Carlos, Cleverton Roberto de Andrade, Daniel Fernandes, Ivana Beatrice Manica da Cruz, Taís Cristina Unfer, José Carlos Rebuglio Vellosa
PMID: 33270240   DOI: 10.1111/jfbc.13560

Abstract

This study aimed to evaluate the effect of aqueous extract of Paullinia cupana (AEG) against ketoprofen side effects, through biochemical, hematological, and histological parameters. AEG showed antioxidant activity in the DPPH
scavenging (IC
= 17.00 ± 1.00 µg/ml) and HPLC analysis revealed that this extract is constituted by antioxidants (caffeine, catechins, theobromine, and polyphenols). In vivo experiments in female Wistar rats demonstrated that alterations in urea, creatinine, and uric acid levels promoted (p < .05) by ketoprofen were reversed when AEG was co-administered. Ketoprofen significantly decreased the catalase levels of animal tissues (p < .05), which were restored when AEG was co-administered with the mentioned drug. Histological analysis showed that AEG protected tissues from damages caused by ketoprofen. Moreover, AEG reestablished the number of white blood cells, which had decreased when ketoprofen was administered. In conclusion, this study suggested that the association between ketoprofen and AEG may be an alternative to reduce health damages caused by this drug. PRACTICAL APPLICATIONS: Paullinia cupana, popularly known as guaraná, is commonly consumed as a beverage in Brazil and exhibits pharmacological and beneficial effects to humans. Ketoprofen is an efficacious drug employed in the treatment of inflammatory processes. However, this drug can cause several side effects in humans. Thus, the usage of natural products and plant extracts that can reduce such undesirable effects consists in a valuable strategy to be applied in therapeutic interventions.


Preparation of a toothpaste containing theobromine and fluoridated bioactive glass and its effect on surface micro-hardness and roughness of enamel

Imran Farooq, Abdul Samad Khan, Imran Alam Moheet, Emad Alshwaimi
PMID: 33208577   DOI: 10.4012/dmj.2020-078

Abstract

The aim was to synthesize a toothpaste and analyze its effect on surface micro-hardness and roughness of enamel. Basic paste was prepared by using basic ingredients. Theobromine (0.2 wt%) and laboratory synthesized fluoridated-bioactive glass (F-BG, 4 wt%) were added to it. Post-demineralization, 36 enamel blocks were divided into six groups that were brushed with their respective toothpaste+artificial saliva (AS): group 1 (control): basic paste; group 2: basic paste+theobromine; group 3: commercial theobromine toothpaste; group 4: commercial BG toothpaste; group 5: basic paste+F-BG; and group 6: basic paste+theobromine+F-BG. On micro-hardness analysis, group 6 performed best, followed by group 4. Surface roughness results showed the maximum decrease in roughness values for group 6, followed by group 5. Treatment with toothpaste composition containing theobromine+F-BG resulted in the enamel's increased micro-hardness and decreased surface roughness.


Simultaneous determination of theobromine, theophylline, and caffeine using a modified electrode with petal-like MnO

Nasrin Arefi Nia, Mohammad Mehdi Foroughi, Shohreh Jahani
PMID: 33167259   DOI: 10.1016/j.talanta.2020.121563

Abstract

This study substantially synthesized the β-type MnO
nano-flowers assembled by the hierarchical nano-sheets using a simplified hydro-thermal procedure. According to the FESEM images, MnO
nano-flower exhibited diameter of ∼800 nm and fabricated with a lot of irregular sheets as a petal-like structure with thickness of several nano-meters. Therefore, the study focused on the construction of an electro-chemical sensor to simultaneously determine theobromine (ThB), theophylline (ThP), as well as caffeine (CaF) on the basis of the β-type hierarchical structure of the MnO
nano-flowers (βH-MnO
-NF) modified electrode (βH-MnO
-NF/GCE). Analysis showed an acceptable linear association between the oxidation peak current and ThB, ThP and CaF concentration within the ranges between 0.01 and 320.0 μM with a limit of detection (LOD) equal to 8.7, 5.9, and 10.1 nM (S/N = 3), respectively. Additionally, this study intended to investigate ThB, Thp and CaF bio-availability in the five commercially available brands of the chocolate products and drug.


Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells

Daniel Janitschke, Anna A Lauer, Cornel M Bachmann, Martin Seyfried, Heike S Grimm, Tobias Hartmann, Marcus O W Grimm
PMID: 33260941   DOI: 10.3390/ijms21239015

Abstract

Methylxanthines are a group of substances derived from the purine base xanthine with a methyl group at the nitrogen on position 3 and different residues at the nitrogen on position 1 and 7. They are widely consumed in nutrition and used as pharmaceuticals. Here we investigate the transcriptional regulation of 83 genes linked to Alzheimer's disease in the presence of five methylxanthines, including the most prominent naturally occurring methylxanthines-caffeine, theophylline and theobromine-and the synthetic methylxanthines pentoxifylline and propentofylline. Methylxanthine-regulated genes were found in pathways involved in processes including oxidative stress, lipid homeostasis, signal transduction, transcriptional regulation, as well as pathways involved in neuronal function. Interestingly, multivariate analysis revealed different or inverse effects on gene regulation for caffeine compared to the other methylxanthines, which was further substantiated by multiple comparison analysis, pointing out a distinct role for caffeine in gene regulation. Our results not only underline the beneficial effects of methylxanthines in the regulation of genes in neuroblastoma wild-type cells linked to neurodegenerative diseases in general, but also demonstrate that individual methylxanthines like caffeine mediate unique or inverse expression patterns. This suggests that the replacement of single methylxanthines by others could result in unexpected effects, which could not be anticipated by the comparison to other substances in this substance class.


Methylxanthines and Neurodegenerative Diseases: An Update

Daniel Janitschke, Anna A Lauer, Cornel M Bachmann, Heike S Grimm, Tobias Hartmann, Marcus O W Grimm
PMID: 33671099   DOI: 10.3390/nu13030803

Abstract

Methylxanthines (MTX) are purine derived xanthine derivatives. Whereas naturally occurring methylxanthines like caffeine, theophylline or theobromine are widely consumed in food, several synthetic but also non-synthetic methylxanthines are used as pharmaceuticals, in particular in treating airway constrictions. Besides the well-established bronchoprotective effects, methylxanthines are also known to have anti-inflammatory and anti-oxidative properties, mediate changes in lipid homeostasis and have neuroprotective effects. Known molecular mechanisms include adenosine receptor antagonism, phosphodiesterase inhibition, effects on the cholinergic system, wnt signaling, histone deacetylase activation and gene regulation. By affecting several pathways associated with neurodegenerative diseases via different pleiotropic mechanisms and due to its moderate side effects, intake of methylxanthines have been suggested to be an interesting approach in dealing with neurodegeneration. Especially in the past years, the impact of methylxanthines in neurodegenerative diseases has been extensively studied and several new aspects have been elucidated. In this review we summarize the findings of methylxanthines linked to Alzheimer´s disease, Parkinson's disease and Multiple Sclerosis since 2017, focusing on epidemiological and clinical studies and addressing the underlying molecular mechanisms in cell culture experiments and animal studies in order to assess the neuroprotective potential of methylxanthines in these diseases.


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